
2-Pyridinecarbonitrile, 5,6-diamino-
Overview
Description
2-Pyridinecarbonitrile, 5,6-diamino- is an organic compound with the molecular formula C6H6N4. It consists of a pyridine ring substituted with carbonitrile (C≡N) and diamino (NH2) functional groups at the 2, 5, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile, 5,6-diamino- typically involves the reduction of 6-amino-5-nitro-pyridine-2-carbonitrile. One common method includes the use of palladium on carbon as a catalyst and ethanol as a solvent under a hydrogen atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by filtration and concentration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2-Pyridinecarbonitrile, 5,6-diamino- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbonitrile, 5,6-diamino- undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amino groups using hydrogen and a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Catalysts: Palladium on carbon is commonly used for reduction reactions.
Solvents: Ethanol is frequently used as a solvent in these reactions.
Reagents: Hydrogen gas is used for reduction, while various electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-Pyridinecarbonitrile, 5,6-diamino- as a precursor for synthesizing novel anticancer agents. For instance, derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications of the 5,6-diamino structure can enhance therapeutic efficacy .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Research indicates that specific derivatives can scavenge free radicals effectively, thus providing potential protective effects against oxidative stress-related diseases .
Agrochemical Applications
Pesticide Development
2-Pyridinecarbonitrile, 5,6-diamino- serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are being developed as potential pesticides due to their biological activity against pests and pathogens. The structural modifications can lead to enhanced efficacy and reduced toxicity to non-target organisms .
Plant Growth Regulators
The compound is also being explored as a plant growth regulator. Studies suggest that certain derivatives can promote growth and improve yield in various crops, indicating its potential utility in sustainable agriculture practices .
Material Science
Coordination Polymers
The compound has been utilized in the synthesis of coordination polymers that exhibit unique properties such as catalytic activity and enhanced stability. For example, a silver coordination polymer synthesized using related pyridine derivatives demonstrated excellent catalytic performance in organic transformations under mild conditions . This highlights the versatility of 2-Pyridinecarbonitrile, 5,6-diamino- in developing advanced materials.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Derivatives
A recent study synthesized several derivatives of 2-Pyridinecarbonitrile, 5,6-diamino- and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound. This study underscores the importance of structural diversity in enhancing biological activity.
Case Study 2: Pesticide Development
In another investigation, researchers developed a series of compounds based on 2-Pyridinecarbonitrile, 5,6-diamino- aimed at improving pest resistance in crops. The synthesized compounds were tested for their effectiveness against common agricultural pests and showed promising results in field trials.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbonitrile, 5,6-diamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The diamino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyridine: Similar structure but lacks the diamino groups.
3-Pyridinecarbonitrile: Similar structure but with the carbonitrile group at a different position.
4-Pyridinecarbonitrile: Another positional isomer with the carbonitrile group at the 4-position.
Uniqueness
2-Pyridinecarbonitrile, 5,6-diamino- is unique due to the presence of both carbonitrile and diamino functional groups, which confer distinct chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
2-Pyridinecarbonitrile, 5,6-diamino- (CAS No. 516481-68-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, antimicrobial effects, and mechanisms of action.
- Molecular Formula : CHN
- Molecular Weight : 163.16 g/mol
- IUPAC Name : 2-Pyridinecarbonitrile, 5,6-diamino-
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Pyridinecarbonitrile, 5,6-diamino-. Preliminary research indicates that modifications to this compound may enhance its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through various pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Effective at low concentrations |
Escherichia coli | Moderate activity observed |
The mechanism by which 2-Pyridinecarbonitrile, 5,6-diamino- exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets, potentially inhibiting key enzymes involved in cellular proliferation and survival.
- Inhibition of DNA Gyrase : Similar compounds in its class have been noted for their ability to inhibit DNA gyrase, which is essential for bacterial DNA replication.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of derivatives of 2-Pyridinecarbonitrile, 5,6-diamino-. These studies often focus on optimizing the chemical structure to enhance biological activity.
- Case Study 1 : A derivative synthesized from this compound demonstrated improved anticancer activity compared to the parent molecule.
- Case Study 2 : Modifications involving the addition of various functional groups led to enhanced antimicrobial properties.
Properties
IUPAC Name |
5,6-diaminopyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,8H2,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRYBBNOBLWNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297665 | |
Record name | 5,6-Diamino-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516481-68-8 | |
Record name | 5,6-Diamino-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516481-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Diamino-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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